

Leniolisib Phosphate: A Technical Guide to Target Validation

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Compound of Interest

Compound Name: *Leniolisib Phosphate*

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Introduction

Leniolisib (formerly CDZ173) is a first-in-class, selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor approved for the treatment of Activated Phosphoinositide 3-kinase Delta Syndrome (APDS).[1] APDS is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3K δ signaling pathway.[2][3] This guide provides an in-depth overview of the target validation studies for **Leniolisib Phosphate**, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Targeting the Hyperactive PI3K δ Pathway

Leniolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1] In APDS, mutations lead to constitutive activation of PI3K δ , a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably AKT. This cascade is essential for the proper development, function, and survival of immune cells, particularly B and T lymphocytes.[6][7][8]

By selectively inhibiting the overactive PI3K δ , Leniolisib aims to normalize the downstream signaling cascade, thereby correcting the immune dysregulation and lymphoproliferation characteristic of APDS.[\[2\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, cellular, and clinical studies that validate the efficacy and selectivity of Leniolisib.

Table 1: In Vitro PI3K Isoform Selectivity of Leniolisib

PI3K Isoform	IC50 (nM)	Selectivity vs. PI3K δ (fold)
PI3K δ	11	-
PI3K α	244	22
PI3K β	424	38
PI3K γ	2230	202

Data sourced from cell-free isolated enzyme assays.[\[2\]](#)[\[3\]](#)

Table 2: Cellular Activity of Leniolisib

Assay	Cell Type	Stimulus	Endpoint	Result
pAKT Inhibition	Rat-1 Fibroblasts (expressing p110 δ mutants)	-	pAKT levels	Dose-dependent suppression of hyperactivation [3]
pAKT Inhibition	APDS Patient T-cell blasts	anti-CD3	pAKT (S473) & pS6 (S240/244)	Robust, dose-dependent inhibition [3]
pAKT Inhibition in B cells	APDS Patient Whole Blood	anti-IgM and IL-4	pAKT-positive B cells	~80% time-averaged reduction at 70 mg BID [1]

Table 3: Clinical Efficacy of Leniolisib in APDS Patients (Phase III, NCT02435173)

Endpoint	Leniolisib Group	Placebo Group	P-value
Co-Primary Endpoints			
Change in Lymph Node Size (log10 SPD)	-0.25	-	0.0006[9][10]
Change in Naïve B Cell Percentage	37.30	-	0.0002[9][10]
Secondary Endpoints			
Reduction in Spleen Volume	37.6%	5%	<0.05[1][2]
Reduction in Lymph Node Size	62.7%	5%	<0.05[1][2]

SPD: Sum of Product of Diameters. Data from a 12-week, randomized, placebo-controlled study in patients aged 12 years and older.[9][10]

Key Experimental Protocols

Detailed methodologies for the core experiments cited in the validation of Leniolisib are provided below.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the IC₅₀ of Leniolisib against PI3K isoforms.

- Reagents and Materials:
 - Recombinant human PI3K isoforms (δ , α , β , γ)

- PIP2 substrate
- ATP (with radiolabeled ATP, e.g., [γ - ^{33}P]ATP)
- Leniolisib (or test compound) at various concentrations
- Kinase reaction buffer
- Lipid extraction reagents
- Scintillation counter
- Procedure:
 1. Prepare serial dilutions of Leniolisib in DMSO.
 2. In a reaction plate, combine the recombinant PI3K enzyme, PIP2 substrate, and Leniolisib dilution.
 3. Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ - ^{33}P]ATP).
 4. Incubate the reaction at room temperature for a specified time (e.g., 20-30 minutes).
 5. Stop the reaction by adding a lipid extraction solution (e.g., chloroform/methanol).
 6. Separate the phosphorylated PIP3 product from the unreacted ATP.
 7. Quantify the amount of radiolabeled PIP3 using a scintillation counter.
 8. Calculate the percentage of inhibition for each Leniolisib concentration relative to a vehicle control (DMSO).
 9. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-AKT (p-AKT) Flow Cytometry Assay

This protocol outlines the measurement of PI3K pathway inhibition in patient-derived cells by quantifying phosphorylated AKT.[3]

- Reagents and Materials:
 - Patient-derived peripheral blood mononuclear cells (PBMCs) or isolated T/B cells.
 - Cell culture medium (e.g., RPMI-1640).
 - Stimulants: anti-IgM and IL-4 for B cells, or anti-CD3 for T cells.[3]
 - Leniolisib at various concentrations.
 - Fixation and permeabilization buffers (e.g., BD Phosflow™).
 - Fluorochrome-conjugated antibodies: anti-pAKT (S473), anti-CD19 (for B cells), anti-CD3 (for T cells).
 - Flow cytometer.
- Procedure:
 1. Isolate PBMCs from whole blood using density gradient centrifugation.
 2. Pre-incubate the cells with varying concentrations of Leniolisib for a specified duration (e.g., 30 minutes).[11]
 3. Stimulate the cells with the appropriate agonist (e.g., anti-IgM and IL-4) for a short period (e.g., 10-20 minutes) at 37°C.[3]
 4. Fix the cells immediately to preserve the phosphorylation state.
 5. Permeabilize the cells to allow intracellular antibody staining.
 6. Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19) and intracellular p-AKT.
 7. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

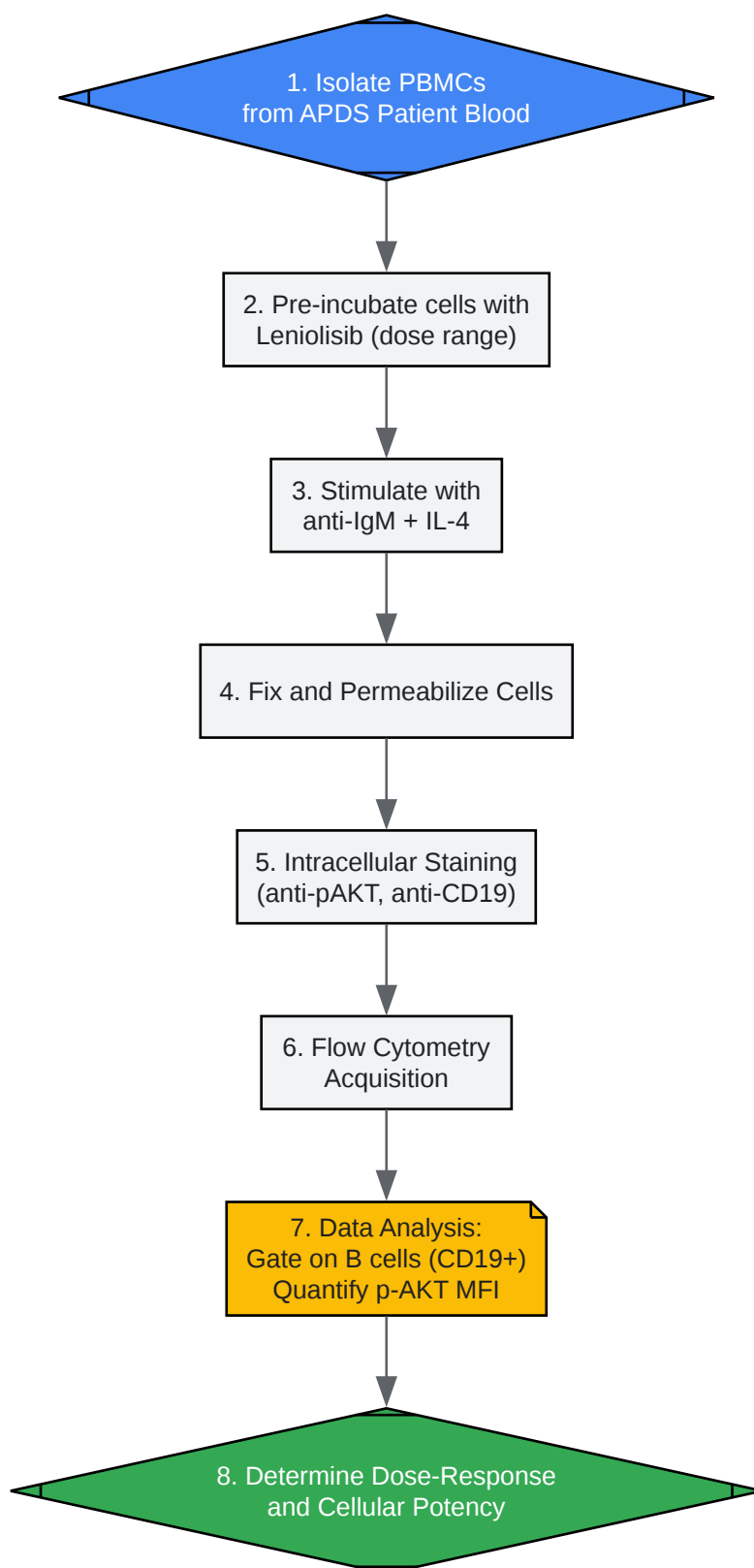
8. Gate on the specific cell population (e.g., CD19+ B cells) and quantify the median fluorescence intensity (MFI) of the p-AKT signal.
9. Analyze the dose-dependent reduction in p-AKT MFI to determine the cellular potency of Leniolisib.

Visualizations: Signaling Pathways and Workflows

PI3K δ Signaling Pathway in APDS

Caption: PI3K δ signaling pathway in APDS and the inhibitory action of Leniolisib.

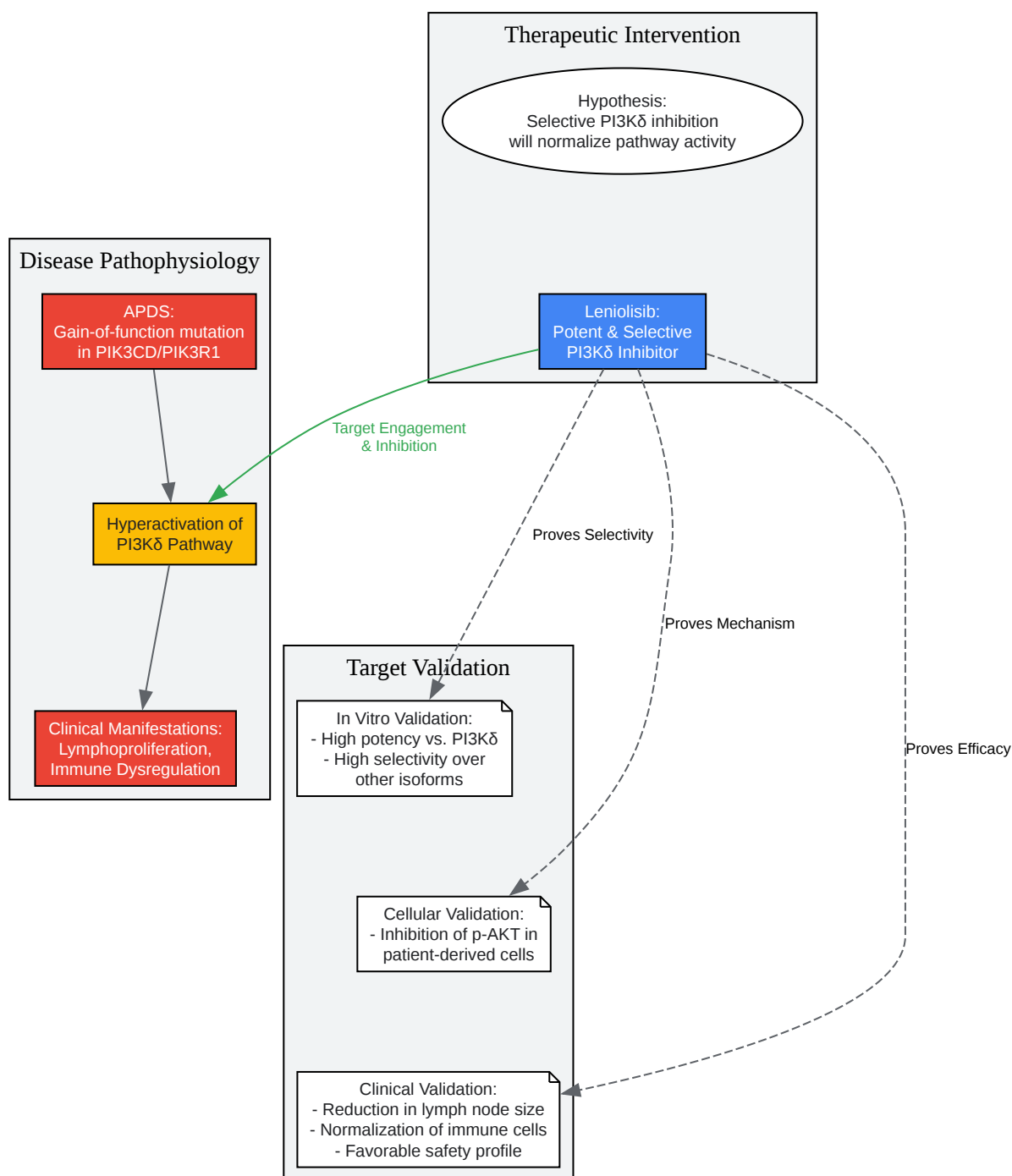
Experimental Workflow for Leniolisib Cellular Assay



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Caption: Workflow for assessing Leniolisib's inhibition of p-AKT in B cells.

Logical Framework for Leniolisib Target Validation



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Caption: Logical framework illustrating the target validation of Leniolisib for APDS.

Conclusion

The target validation of Leniolisib is supported by a robust body of evidence spanning from biochemical assays to pivotal clinical trials. The quantitative data demonstrates its high potency and selectivity for PI3K δ . Cellular assays confirm its mechanism of action by showing a direct inhibition of the hyperactive signaling pathway in patient-derived cells. Finally, clinical studies have established its efficacy in treating the core manifestations of APDS, leading to its approval as a targeted therapy. This comprehensive validation process provides a clear rationale for the use of Leniolisib in this rare immunodeficiency.

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